molecular formula C18H15NO2 B2984782 (E)-3-(5-methylfuran-2-yl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one CAS No. 551930-65-5

(E)-3-(5-methylfuran-2-yl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one

Cat. No. B2984782
M. Wt: 277.323
InChI Key: OFHZBJRPONNCQF-ZHACJKMWSA-N
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Description

(E)-3-(5-methylfuran-2-yl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one, commonly known as 5-methylfuran-2-yl-4-pyrrol-1-ylphenylprop-2-en-1-one, is a member of the class of compounds known as furanones. This compound has been studied extensively over the years due to its potential applications in the fields of medicine, biochemistry, and pharmacology. In

Scientific Research Applications

Synthesis and Chemical Properties

  • The study by Zhang, Tomizawa, and Casida (2004) details the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran using alpha-nitro ketone intermediates. These compounds were investigated as probes for Drosophila nicotinic receptor interactions, showcasing the versatility of furan and pyrrol derivatives in synthesizing biologically relevant molecules (Zhang, Tomizawa, & Casida, 2004).
  • Verspui, Papadogianakis, and Sheldon (1998) discussed the carbonylation and hydrocarboxylation reactions catalyzed by palladium complexes, highlighting the conversion of benzylic alcohols to valuable products in aqueous/organic systems. This research underscores the potential of palladium-catalyzed reactions in modifying compounds with furan and pyrrol moieties (Verspui, Papadogianakis, & Sheldon, 1998).

Medicinal Chemistry Applications

  • Katariya, Vennapu, and Shah (2021) synthesized novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties. These compounds demonstrated significant anticancer and antimicrobial activities, illustrating the therapeutic potential of structurally complex molecules derived from furan and pyrrol scaffolds (Katariya, Vennapu, & Shah, 2021).

Material Science and Catalysis

  • Matsuo and colleagues (2001) explored the selective formation of yttrium complexes with 2,5-bis(N-aryliminomethyl)pyrrolyl ligands. These complexes were evaluated as initiators for ε-caprolactone polymerization, indicating the utility of pyrrol-based ligands in developing new catalytic systems for polymer synthesis (Matsuo et al., 2001).

properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-14-4-9-17(21-14)10-11-18(20)15-5-7-16(8-6-15)19-12-2-3-13-19/h2-13H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHZBJRPONNCQF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-methylfuran-2-yl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one

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